molecular formula C8H11F3O2 B14277256 Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- CAS No. 138249-74-8

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)-

Katalognummer: B14277256
CAS-Nummer: 138249-74-8
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: QYKJWBGZUCBSKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is an organic compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, where a trifluoromethyl group and a hydroxyl group are attached to the second carbon of the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of cyclohexanone with a trifluoromethylating agent and a hydroxylating agent under controlled conditions. One common method is the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)cyclohexanone or 2-(2,2,2-trifluoro-1-carboxyethyl)cyclohexanone.

    Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules.

Eigenschaften

CAS-Nummer

138249-74-8

Molekularformel

C8H11F3O2

Molekulargewicht

196.17 g/mol

IUPAC-Name

2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5,7,13H,1-4H2

InChI-Schlüssel

QYKJWBGZUCBSKG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.